molecular formula C9H8N2O B154131 3-Aminoquinolin-4-ol CAS No. 129377-66-8

3-Aminoquinolin-4-ol

Cat. No.: B154131
CAS No.: 129377-66-8
M. Wt: 160.17 g/mol
InChI Key: NIQNIQVCPKCNQS-UHFFFAOYSA-N
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Description

3-Aminoquinolin-4-ol is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinoline, featuring an amino group at the third position and a hydroxyl group at the fourth position of the quinoline ring.

Scientific Research Applications

3-Aminoquinolin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as an antimalarial and anticancer agent due to its structural similarity to known therapeutic compounds.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

While the specific mechanism of action for 3-Aminoquinolin-4-ol is not explicitly mentioned in the search results, compounds containing the quinoline moiety have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

While specific safety and hazard information for 3-Aminoquinolin-4-ol is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Quinoline derivatives, including 3-Aminoquinolin-4-ol, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their wide range of biological activities . They can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the study of this compound and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinolin-4-ol typically involves the cyclization of suitable aniline precursors. One common method is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another approach is the Doebner-Miller synthesis, which uses an α,β-unsaturated carbonyl compound such as crotonaldehyde instead of glycerol .

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Aminoquinolin-4-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in different fields .

Properties

IUPAC Name

3-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQNIQVCPKCNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317044
Record name 3-aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129377-66-8
Record name 3-aminoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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